molecular formula C7H4BrN3O2 B13027330 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

Cat. No.: B13027330
M. Wt: 242.03 g/mol
InChI Key: OVOQWYKABWDRLR-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
  • 7-Fluoropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
  • 7-Iodopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

Uniqueness

7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to unique therapeutic properties .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-1-4-3-9-6(7(12)13)10-11(4)5/h1-3H,(H,12,13)

InChI Key

OVOQWYKABWDRLR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)C(=O)O

Origin of Product

United States

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